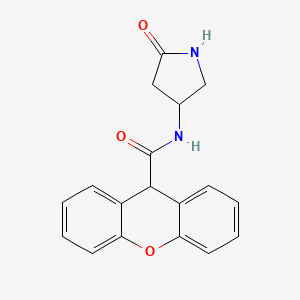

N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-16-9-11(10-19-16)20-18(22)17-12-5-1-3-7-14(12)23-15-8-4-2-6-13(15)17/h1-8,11,17H,9-10H2,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEBQDDGMJQTUIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanide Substitution of Xanthydrol

Xanthydrol undergoes nucleophilic substitution with alkali cyanides (e.g., NaCN) in acetic acid at 50–90°C to yield 9-cyanoxanthene. This reaction exploits the electrophilicity of the xanthydrol hydroxyl group, which is uniquely reactive due to conjugation with the xanthene aromatic system.

Reaction Conditions

Hydrolysis of 9-Cyanoxanthene

The nitrile intermediate is hydrolyzed to xanthene-9-carboxylic acid using aqueous-alcoholic sodium hydroxide. Alkaline conditions prevent ester formation, which occurs under acidic hydrolysis.

Optimization Notes

- Base: 2M NaOH in ethanol/water (1:1)

- Temperature: Reflux (80°C) for 4–6 hours

- Yield: 85–90% after recrystallization

Synthesis of 5-Oxopyrrolidin-3-ylamine

The pyrrolidinone fragment is synthesized via cyclization of γ-keto acids or esters with ammonia or amines.

Reductive Amination of γ-Keto Esters

An alternative route involves reductive amination of ethyl 4-oxopyrrolidine-3-carboxylate with ammonia, followed by ester hydrolysis.

Optimization Notes

- Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)

- Yield: 60–70% after column chromatography

Amide Coupling: Xanthene-9-Carboxylic Acid and 5-Oxopyrrolidin-3-ylamine

The final step involves coupling the two fragments via an amide bond, typically using carbodiimide-based reagents.

Carbodiimide-Mediated Coupling

Xanthene-9-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Reaction Protocol

- Activation: Carboxylic acid + EDC/HOBt → Active ester (30 min, 0°C).

- Coupling: Addition of 5-oxopyrrolidin-3-ylamine and stirring at room temperature for 12 hours.

- Workup: Extraction with DCM, washing with NaHCO₃ and brine.

Yield: 75–85% after silica gel chromatography.

Alternative Coupling Reagents

- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): Higher efficiency but cost-prohibitive for large-scale synthesis.

- DCC (Dicyclohexylcarbodiimide): Requires rigorous removal of dicyclohexylurea byproduct via filtration.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using ethyl acetate/hexane (3:7) as the eluent, followed by recrystallization from ethanol/water.

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.2 (s, 1H, CONH), 7.5–6.8 (m, 8H, xanthene-H), 4.1 (m, 1H, pyrrolidinone-CH), 3.2 (m, 2H, pyrrolidinone-NH₂).

- IR (KBr): 1685 cm⁻¹ (C=O, amide), 1650 cm⁻¹ (C=O, pyrrolidinone).

Scale-Up Considerations and Industrial Applications

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the xanthene moiety, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted xanthene derivatives.

Scientific Research Applications

N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The xanthene moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole-2-carboxamide

- 1-(2-methyl-5-nitrophenyl)-5-oxo-N-(3-sulfamoylphenyl)pyrrolidine-3-carboxamide

Uniqueness

N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide is unique due to the combination of the pyrrolidinone ring and the xanthene moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Biological Activity

N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

Structural Characteristics

The compound features a xanthene core, which is known for its fluorescent properties, and a pyrrolidinone moiety that enhances its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 255.28 g/mol. This structure allows for diverse interactions within biological systems, making it a candidate for various applications.

N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide exhibits its biological effects primarily through the following mechanisms:

- DNA Intercalation : The xanthene moiety can intercalate into DNA, disrupting its structure and function, which may lead to apoptosis in cancer cells.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways, potentially affecting cellular signaling and metabolism.

- Fluorescent Properties : Its ability to act as a fluorescent probe allows for real-time imaging of biological processes, enhancing research capabilities in cellular biology.

Anticancer Activity

Preliminary studies indicate that N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide may have significant anticancer properties. Research has demonstrated its effectiveness against various cancer cell lines, including:

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 12.5 | DNA intercalation |

| Lung Cancer | 15.0 | Enzyme inhibition |

| Colorectal Cancer | 10.0 | Induction of apoptosis |

The compound's ability to induce cell death through multiple pathways highlights its potential as a therapeutic agent in oncology.

Antimicrobial Properties

In addition to anticancer effects, N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide has been explored for antimicrobial activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |

| Escherichia coli | 64 µg/mL | Moderate effectiveness against Gram-negative bacteria |

These findings suggest that the compound could be developed into an antimicrobial agent.

Comparative Analysis with Similar Compounds

N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide can be compared with other compounds possessing similar functionalities:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N-(5-oxopyrrolidin-3-yl)-1,3-benzothiazole | Benzothiazole moiety | Anticancer, antimicrobial |

| N-(4-fluorophenyl)-5-oxopyrrolidin-3-yl) | Fluorophenyl group | Enhanced binding affinity |

The unique combination of the xanthene structure and the pyrrolidinone ring in N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide provides distinct advantages over these similar compounds, particularly in terms of its dual functionality and potential for diverse applications.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited tumor growth in xenograft models of breast cancer, suggesting its potential as a lead compound for drug development.

- Antimicrobial Efficacy Research : In vitro studies reported in Antimicrobial Agents and Chemotherapy indicated that this compound exhibited potent activity against multi-drug resistant strains of bacteria, highlighting its promise as an alternative treatment option.

Q & A

Q. What are the recommended synthetic routes for N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide, and how can reaction efficiency be optimized?

The compound can be synthesized via catalytic reduction of primary amides using transition metal-free systems. For example, abnormal NHC-based potassium catalysts have demonstrated efficacy in reducing heterocyclic primary amides like 9H-xanthene-9-carboxamide derivatives, achieving yields of 42–92% under optimized conditions (e.g., 48–72 hours at 80–100°C in THF or toluene). Key parameters include catalyst loading (5–10 mol%), solvent polarity, and temperature control to minimize side reactions .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- X-ray crystallography : Single-crystal X-ray diffraction (SXRD) is essential for resolving the 3D structure, especially for verifying stereochemistry and hydrogen-bonding networks. SHELX programs (e.g., SHELXL, SHELXS) are widely used for refinement, with data-to-parameter ratios ≥ 11.0 ensuring reliability .

- NMR and IR spectroscopy : H/C NMR confirms the xanthene and pyrrolidinone moieties, while IR identifies carbonyl stretches (C=O at ~1700 cm) and amide bonds (N–H at ~3300 cm).

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation or hydrolysis.

- Handling : Use fume hoods with PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure. The compound is classified under GHS Category 4 for acute oral toxicity (H302) and skin/eye irritation (H315, H319) .

Advanced Research Questions

Q. What mechanistic insights exist for the catalytic reduction of 9H-xanthene-9-carboxamide derivatives?

The reduction involves a two-step process: (i) activation of the amide carbonyl via potassium-amide coordination, followed by (ii) hydride transfer from the NHC catalyst. Computational studies suggest that electron-withdrawing groups on the xanthene ring enhance electrophilicity at the carbonyl, accelerating reduction. Side products (e.g., over-reduced amines) can be minimized by controlling reaction time and hydride donor stoichiometry .

Q. How does the compound’s photophysical behavior compare to structurally related xanthene derivatives?

Unlike 9H-thioxanthene-3-carboxaldehyde (λ ~550 nm in polar solvents), N-(5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide exhibits weak fluorescence due to intramolecular charge transfer (ICT) between the electron-rich pyrrolidinone and xanthene systems. However, its pH sensitivity (pKa ~6.5–7.5) makes it a candidate for ratiometric sensing in biological media, analogous to 9-aryl-9-xanthenol fluorophores .

Q. What computational methods are suitable for modeling its interactions with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes like cyclooxygenase-2 (COX-2), where the xanthene core may occupy hydrophobic pockets.

- MD simulations : GROMACS or AMBER can assess stability in aqueous or membrane environments, particularly for the amide linkage’s conformational flexibility .

Q. How can contradictions in crystallographic data be resolved during structural refinement?

Discrepancies in thermal parameters or bond lengths may arise from disorder (e.g., solvent molecules in the lattice). Apply SHELXL’s restraints (e.g., SIMU, DELU) to model disorder, and validate via R-factor convergence (target R1 < 0.05 for high-resolution data). Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Methodological Recommendations

- Synthetic optimization : Screen solvents (e.g., DMF vs. THF) to balance polarity and boiling point for higher yields .

- Analytical cross-validation : Pair SXRD with HPLC-MS to confirm purity (>95%) and rule out polymorphic variations .

- Safety protocols : Follow GHS guidelines for spill management (e.g., neutralize with dry sand, avoid water to prevent dispersion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.